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Compound of Interest

Compound Name: Ddr-trk-1

Cat. No.: B10772507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

DDR-TRK-1, a potent chemical probe for the Discoidin Domain Receptors (DDRs) and

Tropomyosin Receptor Kinases (TRKs). This document details its inhibitory activity against its

primary targets and a broad panel of kinases, outlines the experimental methodologies used for

these characterizations, and visualizes the relevant signaling pathways.

Quantitative Kinase Selectivity Profile
DDR-TRK-1 has been extensively profiled to determine its potency and selectivity across the

human kinome. The following tables summarize the quantitative data from various in vitro and

cellular assays.

Table 1: In Vitro Biochemical Potency of DDR-TRK-1
This table presents the half-maximal inhibitory concentrations (IC50) of DDR-TRK-1 against its

primary kinase targets as determined by a radiometric assay.
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Kinase Target IC50 (nM)

DDR1 27

DDR2 4.5

TRKA 43

TRKB 3.6

TRKC 2.9

Data from a radiometric assay performed with

an ATP concentration of 10 µM.[1]

Table 2: Cellular Target Engagement of DDR-TRK-1 in
NanoBRET™ Assays
This table summarizes the cellular potency of DDR-TRK-1 in NanoBRET™ Target Engagement

assays, which measure the ability of the compound to bind to its target kinases within a live

cellular environment.

Kinase Target Cellular IC50 (nM)

DDR1 104

DDR2 175

TRKA 448

TRKB 142

Table 3: Dissociation Constants (Kd) and Selectivity of
DDR-TRK-1
This table provides the dissociation constants (Kd) for DDR-TRK-1 against its primary targets

and key off-targets, offering a measure of binding affinity. The data is derived from a broad

kinase screen.
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Kinase Target Kd (nM)

Primary Targets

DDR1 4.7

TRKB 22

TRKC 18

TRKA 100

Off-Targets

CDK11 370

MUSK 530

EPHA8 550

DDR-TRK-1 is highly selective, showing minimal activity against a large panel of 461 additional

kinases when screened at a concentration of 1 µM.[2] The closest off-target with significant

binding is CDK11.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Radiometric Biochemical Kinase Assay
The in vitro inhibitory activity of DDR-TRK-1 against DDR1, DDR2, TRKA, TRKB, and TRKC

was determined using a radiometric assay format.

Kinases: Recombinant human kinase domains of DDR1, DDR2, TRKA, TRKB, and TRKC.

Substrate: Specific peptide or protein substrates for each kinase.

ATP: The concentration of ATP was maintained at 10 µM.

Protocol:
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The kinase, substrate, and DDR-TRK-1 (at various concentrations) were incubated in a

reaction buffer.

The kinase reaction was initiated by the addition of [γ-³³P]ATP.

The reaction mixture was incubated at a controlled temperature to allow for substrate

phosphorylation.

The reaction was stopped, and the phosphorylated substrate was separated from the

residual [γ-³³P]ATP, typically by spotting onto a filter membrane.

The amount of incorporated radioactivity on the filter was quantified using a scintillation

counter.

IC50 values were calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay
The cellular target engagement of DDR-TRK-1 was quantified using the NanoBRET™

(Bioluminescence Resonance Energy Transfer) assay.

Cell Line: HEK293 cells were used for transient expression of the kinase-NanoLuc® fusion

proteins.

Reagents:

Plasmids encoding N- or C-terminal fusions of the target kinases (DDR1, DDR2, TRKA,

TRKB) with NanoLuc® luciferase.

NanoBRET™ K-4 tracer.

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Protocol:

HEK293 cells were transiently transfected with the respective kinase-NanoLuc® fusion

vector.
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Transfected cells were seeded into 96-well plates.

Cells were treated with the NanoBRET™ Tracer K-4 and varying concentrations of DDR-
TRK-1.

The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added

to the wells.

The BRET signal, generated by energy transfer from the NanoLuc® donor to the tracer

acceptor when bound to the target kinase, was measured on a suitable plate reader.

The displacement of the tracer by DDR-TRK-1 results in a decrease in the BRET signal,

from which IC50 values were determined.

KINOMEscan® Selectivity Profiling
The broad kinase selectivity of DDR-TRK-1 was assessed using the KINOMEscan® platform, a

competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The

amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

Kinase Panel: A comprehensive panel of 468 kinases (scanMAX) was utilized for the

screening.

Protocol:

A solution of DDR-TRK-1 was incubated with a panel of DNA-tagged kinases.

The kinase-inhibitor mixtures were then exposed to an immobilized, broad-spectrum

kinase inhibitor.

Kinases not bound by DDR-TRK-1 will bind to the immobilized inhibitor and be captured

on a solid support.

The amount of each kinase captured was quantified by qPCR.
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The results are reported as the percentage of the kinase that remains bound to the solid

support in the presence of the test compound, relative to a DMSO control. Dissociation

constants (Kd) were determined from dose-response curves.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and the workflow of the KINOMEscan® assay.

DDR1 Signaling Pathway
Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating

downstream signaling cascades that regulate cell adhesion, proliferation, and matrix

remodeling. A key pathway involves the activation of p38 MAPK.
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DDR1 Signaling Pathway Activation
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TRK Signaling Pathway
Neurotrophin binding to TRK receptors leads to their dimerization and autophosphorylation,

activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ

cascades, which are crucial for neuronal survival and differentiation.
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TRK Receptor Signaling Cascades

KINOMEscan® Experimental Workflow
This diagram illustrates the competitive binding principle of the KINOMEscan® assay used for

determining the selectivity of DDR-TRK-1.
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KINOMEscan® Assay Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10772507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

